

physical and chemical properties of 2-Chloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-methylbenzotrifluoride

Cat. No.: B1349371

[Get Quote](#)

An In-depth Technical Guide to 2-Chloro-4-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylbenzotrifluoride, with the CAS number 74483-46-8, is a halogenated aromatic compound of significant interest in various fields of chemical research and development, particularly in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} Its unique molecular structure, featuring a trifluoromethyl group, a chlorine atom, and a methyl group on a benzene ring, imparts a distinct combination of reactivity and stability, making it a valuable intermediate in organic synthesis.^[3] This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Chloro-4-methylbenzotrifluoride**, along with available experimental data and safety information, to support its effective and safe use in research and development.

Chemical Identity

Property	Value
IUPAC Name	2-chloro-4-methyl-1-(trifluoromethyl)benzene[3]
CAS Number	74483-46-8[3]
Molecular Formula	C8H6ClF3[3]
Molecular Weight	194.58 g/mol [3]
Synonyms	3-Chloro-4-(trifluoromethyl)toluene, 2-Chloro-alpha,alpha,alpha-trifluoro-p-xylene[3]
InChI	InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3[3]
InChIKey	OHDYNLHQHOFWGR-UHFFFAOYSA-N[3]
SMILES	CC1=CC(=C(C=C1)C(F)(F)F)Cl[3]

Physical Properties

2-Chloro-4-methylbenzotrifluoride is a clear liquid at room temperature.[3] The following table summarizes its key physical properties.

Property	Value	Source
Physical State	Clear liquid	[3]
Boiling Point	184.6°C at 760 mmHg	[3][4]
Density	1.287 ± 0.06 g/cm ³	[3]
Flash Point	68.7 ± 17.9°C	[3][4]
Vapor Pressure	0.994 mmHg at 25°C	[3]
Refractive Index	1.454	[4]
XLogP3	3.8	[3][4]

Note: Data on melting point and specific solubility in various solvents are not readily available in the searched literature.

Chemical Properties and Reactivity

The chemical behavior of **2-Chloro-4-methylbenzotrifluoride** is dictated by the interplay of its three substituents on the aromatic ring:

- **Trifluoromethyl Group (-CF₃):** This is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and influences the regioselectivity of such reactions.^[3]
- **Chlorine Atom (-Cl):** As a halogen, it is also an electron-withdrawing group but can direct incoming electrophiles to the ortho and para positions.^[3]
- **Methyl Group (-CH₃):** This is an electron-donating group, which can activate the ring towards electrophilic substitution.^[3]

The combination of these groups results in a complex reactivity profile, making **2-Chloro-4-methylbenzotrifluoride** a versatile building block for introducing a trifluoromethylated and chlorinated phenyl moiety into larger molecules. It is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.^{[1][2]}

Spectroscopic Data

Detailed experimental spectroscopic data for **2-Chloro-4-methylbenzotrifluoride** is limited in the public domain. However, predicted collision cross-section data for ion mobility mass spectrometry is available, which can be valuable for analytical purposes.^[5]

Predicted Collision Cross Section Data

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	195.01830	131.3
[M+Na] ⁺	217.00024	142.5
[M-H] ⁻	193.00374	131.7
[M+NH ₄] ⁺	212.04484	152.3
[M+K] ⁺	232.97418	138.0
[M+H-H ₂ O] ⁺	177.00828	124.9
[M+HCOO] ⁻	239.00922	146.9
[M+CH ₃ COO] ⁻	253.02487	182.5
[M+Na-2H] ⁻	214.98569	137.2
[M] ⁺	194.01047	129.5
[M] ⁻	194.01157	129.5

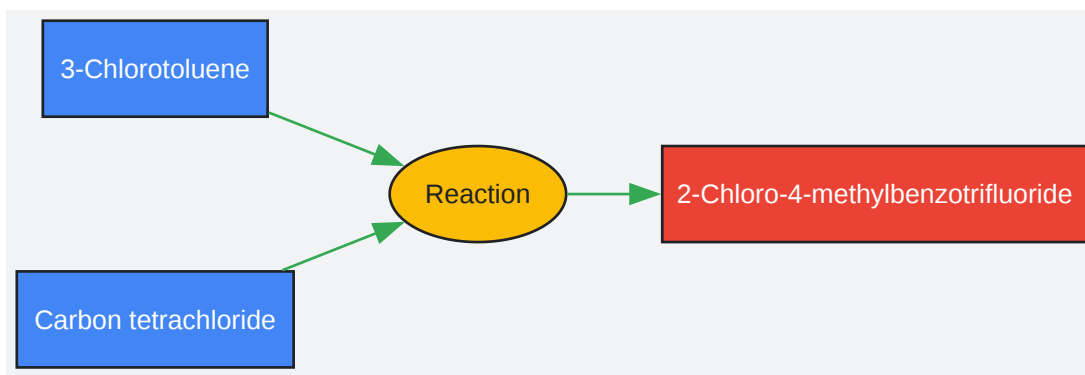
Source: PubChemLite[5]

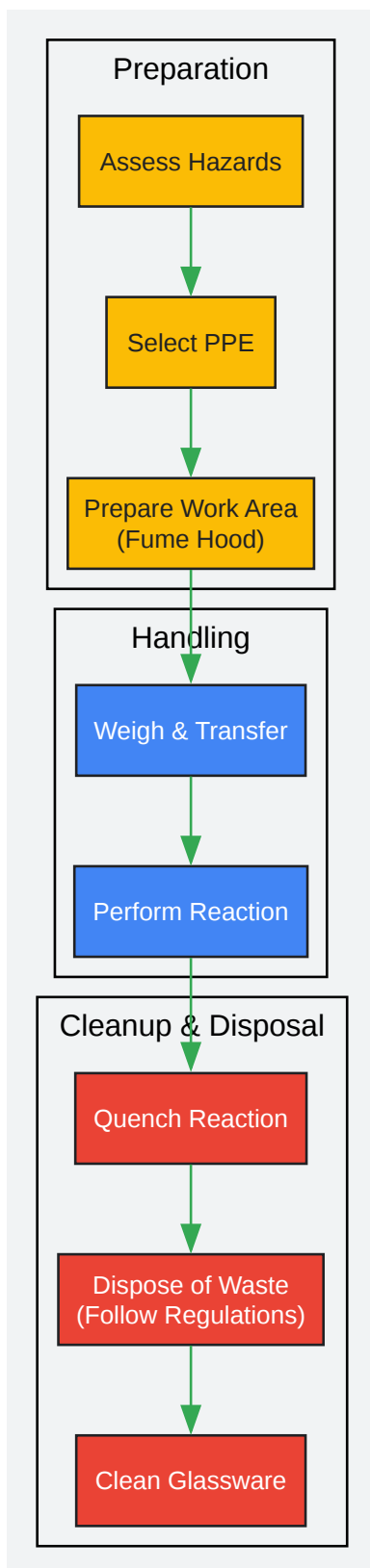
Note: Experimental NMR, IR, and full Mass Spectrum data were not found in the performed searches.

Synthesis

While detailed, step-by-step experimental protocols for the synthesis of **2-Chloro-4-methylbenzotrifluoride** are not readily available in the public literature, general synthetic strategies have been described. One common approach involves the reaction of 3-Chlorotoluene with carbon tetrachloride. Another potential route is the chlorination of 4-methylbenzotrifluoride.

The following diagram illustrates a general synthetic pathway.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]
- 2. Benzene, 1-chloro-4-(trifluoromethyl)- [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- To cite this document: BenchChem. [physical and chemical properties of 2-Chloro-4-methylbenzotrifluoride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349371#physical-and-chemical-properties-of-2-chloro-4-methylbenzotrifluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com